Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester
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Overview
Description
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.319. It is known for its unique structure, which includes a benzoic acid moiety substituted with methoxy groups and a quinoline ester with a nitro group .
Preparation Methods
The synthesis of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester typically involves the esterification of 2,5-dimethoxybenzoic acid with 7-nitro-8-quinolinol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Chemical Reactions Analysis
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active quinoline moiety, which can then interact with various biological pathways .
Comparison with Similar Compounds
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester can be compared with similar compounds such as:
Benzoic acid, 2,3-dimethoxy-, 7-nitro-8-quinolyl ester: Similar structure but with different methoxy group positions.
Benzoic acid, 2,4-dimethoxy-, 7-nitro-8-quinolyl ester: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
29007-63-4 |
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Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-12-6-8-15(25-2)13(10-12)18(21)26-17-14(20(22)23)7-5-11-4-3-9-19-16(11)17/h3-10H,1-2H3 |
InChI Key |
PJSFGVDJGGZXJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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